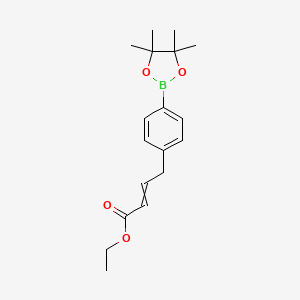

(E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate

Description

(E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate is a boronate ester-containing compound featuring a conjugated (E)-configured but-2-enoate chain and a phenyl ring substituted with a pinacol boronate group. This structure enables participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the boronate ester acts as a nucleophilic partner.

Properties

Molecular Formula |

C18H25BO4 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enoate |

InChI |

InChI=1S/C18H25BO4/c1-6-21-16(20)9-7-8-14-10-12-15(13-11-14)19-22-17(2,3)18(4,5)23-19/h7,9-13H,6,8H2,1-5H3 |

InChI Key |

TVKBHPDPAZLKCN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC=CC(=O)OCC |

Origin of Product |

United States |

Biological Activity

(E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The chemical structure of (E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate can be represented as follows:

This compound features a butenoate group linked to a phenyl ring that is further substituted with a dioxaborolane moiety. The dioxaborolane structure is known for its ability to form stable complexes with various biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds containing dioxaborolane structures. For instance, compounds like (E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism of action involves the inhibition of specific enzymes that are critical for tumor growth. For example, the dioxaborolane moiety may interact with proteases or kinases that are overexpressed in cancer cells. This interaction can lead to the disruption of signaling cascades that promote cell division and survival.

Case Studies

-

Study on Cell Lines : A study evaluated the effects of (E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of (E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate is crucial for its potential therapeutic use. Preliminary data suggest moderate absorption with a half-life suitable for therapeutic applications. Further studies are needed to explore its metabolism and excretion pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)butanoate

- Structure: Saturated butanoate chain instead of but-2-enoate.

- Synthesis : Prepared via nickel-catalyzed alkylation of aryl bromides, demonstrating compatibility with saturated esters .

- Applications : Less suited for applications requiring extended conjugation (e.g., conductive polymers).

Ethyl (E)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)prop-2-enoate

- Structure: Shorter prop-2-enoate chain.

- Reactivity : The shorter conjugation length may limit electronic communication between the boronate and ester groups, reducing stabilization of transition states in cross-couplings.

- Physical Properties : Lower molecular weight (C₁₃H₂₁BO₄ vs. C₁₈H₂₃BO₄) may improve solubility in polar solvents .

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenoxy)propanoate

- Structure : Ether-ester linkage instead of direct ester attachment to the phenyl ring.

- Solubility : Increased polarity due to the ether linkage enhances solubility in aqueous media .

Ethyl 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)butanoate

- Structure : Six-membered dioxaborinane ring instead of five-membered pinacol boronate.

- Reactivity : Less steric hindrance may improve reaction rates in cross-couplings .

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Structure: Benzoate ester directly attached to the phenyl ring, lacking the but-2-enoate chain.

- Electronic Effects : Rigid aromatic system provides strong electron-withdrawing effects, which may reduce boronate reactivity in coupling reactions.

- Applications : Preferred for synthesizing biphenyl derivatives rather than conjugated alkenes .

Key Comparative Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)but-2-enoate?

- Methodology : A common approach involves coupling reactions under inert conditions. For example, cesium carbonate can be suspended in anhydrous THF, followed by dropwise addition of an alkylating agent (e.g., ethyl bromoacetate). The mixture is refluxed under N₂ for 6 hours, followed by purification via diethyl ether extraction and washing with 1 N HCl and brine .

- Key Considerations : Ensure anhydrous solvents and strict inert atmosphere to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or GC-MS.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -80°C in sealed vials under nitrogen for long-term stability (up to 6 months) or at -20°C for short-term use (1 month). Protect from light and moisture to prevent decomposition .

- Handling : Prepare stock solutions in anhydrous DMSO or THF. Pre-heat to 37°C and sonicate to improve solubility before use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H-NMR : Key signals include ethyl ester protons (δ 1.28 ppm, triplet; δ 4.26 ppm, quartet), aromatic protons (δ 6.88–7.77 ppm), and dioxaborolane methyl groups (δ 1.33 ppm, singlet) .

- GC-MS : Look for the molecular ion peak (e.g., m/z 306 for related analogs) and fragmentation patterns to confirm purity .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronic ester?

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to enhance catalytic activity.

- Solvent/Base Systems : Optimize with toluene/ethanol (3:1) and K₂CO₃ for polar substrates, or THF/NaHCO₃ for sterically hindered partners .

- Temperature : Reactions typically proceed at 80–90°C; microwave-assisted synthesis may reduce time and improve yields .

Q. What strategies mitigate degradation during prolonged experimental procedures?

- Stabilization : Use continuous cooling (e.g., ice baths) during exothermic steps to slow thermal degradation. Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v to inhibit oxidation .

- Inert Conditions : Conduct reactions under argon or nitrogen, and use Schlenk lines for air-sensitive steps .

Q. How do substituent variations on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?

- Comparative Analysis :

| Substituent Position | Reactivity Trend | Example CAS |

|---|---|---|

| Para (e.g., -Cl) | Enhanced | 474709-76-7 |

| Meta (e.g., -F) | Reduced | 1198615-86-9 |

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions. Steric hindrance at the ortho position may reduce coupling efficiency .

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in reported reaction conditions for similar boronic esters?

- Systematic Testing : Vary one parameter at a time (e.g., catalyst loading, solvent polarity) while keeping others constant. Use design-of-experiment (DoE) software to identify critical factors.

- Control Experiments : Compare yields under inert vs. ambient conditions to assess moisture sensitivity. Reference analogs like Ethyl 2-chloro-4-(dioxaborolanyl)benzoate (CAS: 474709-76-7) to validate trends .

Q. What limitations arise when extrapolating small-scale synthesis data to larger batches?

- Heat/Mass Transfer : Scale-up may require slower reagent addition rates or segmented temperature control to avoid exothermic runaway reactions.

- Purification Challenges : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification .

Comparative Structural Analysis

Table 1 : Reactivity of Structural Analogs in Cross-Coupling Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.